Tiacumicin B is a naturally occurring macrolide antibiotic initially isolated from the soil bacterium Dactylosporangium aurantiacum subsp. hamdenensis NRRL 18085. [] It is also known as Lipiarmycin A3 [, ] and Clostomicin B1. [] It is classified as an 18-membered macrocyclic glycoside, distinguished by its unique structural features including two sugar moieties (a rhamnose and a noviose) attached to the macrolactone core. [, ] Its role in scientific research stems from its potent antibacterial activity, particularly against Gram-positive bacteria like Clostridium difficile. [, ]
The total synthesis of Tiacumicin B has been achieved by multiple research groups. [, , , , , , ] The synthetic strategies generally involve a convergent approach, assembling the molecule from several key fragments. Key challenges in the synthesis include:
Chemical reactions involving Tiacumicin B have mainly focused on its synthesis and the preparation of derivatives. [, , , , ] Notable reactions include:
Tiacumicin B acts by inhibiting bacterial RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA. [, , , ] Unlike rifamycins, which bind to the RNAP “closed” state, Tiacumicin B interacts with the RNAP “switch” region, blocking RNA synthesis by preventing the enzyme from transitioning into its active conformation. [, , ] This unique mechanism of action makes Tiacumicin B effective against rifamycin-resistant bacterial strains. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: